REACTION_CXSMILES
|
[C:1]1([C:7]#[CH:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.ClC1C=[C:15]([OH:17])C=CC=1O.[CH3:18][OH:19]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[C:1]1([C:7]#[C:8][C:18]([O:17][CH3:15])=[O:19])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
2 mmol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C#C
|
Name
|
|
Quantity
|
0.4 mmol
|
Type
|
reactant
|
Smiles
|
ClC1=C(O)C=CC(=C1)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction is then quenched with wet ether
|
Type
|
EXTRACTION
|
Details
|
the product is extracted with n-hexane
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the product is isolated by column chromatography over silica gel (hexane:ethyl acetate 5:1)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C#CC(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |